2-Methyl-4-n-propoxyphenethyl alcohol

Description

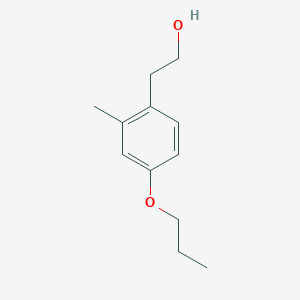

2-Methyl-4-n-propoxyphenethyl alcohol is a substituted phenethyl alcohol derivative with a methyl group at the 2-position and an n-propoxy group at the 4-position of the benzene ring. Structurally, it combines a hydroxyl-terminated ethyl chain (phenethyl alcohol backbone) with alkoxy and alkyl substituents, which influence its physicochemical properties and reactivity.

Properties

IUPAC Name |

2-(2-methyl-4-propoxyphenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O2/c1-3-8-14-12-5-4-11(6-7-13)10(2)9-12/h4-5,9,13H,3,6-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALKUVCDRUKRIOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC(=C(C=C1)CCO)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-n-propoxyphenethyl alcohol can be achieved through several methods:

Grignard Reaction: One common method involves the reaction of 2-methyl-4-n-propoxybenzyl chloride with magnesium in the presence of dry ether to form the Grignard reagent, which is then reacted with formaldehyde to yield the desired alcohol.

Reduction of Ketones: Another method involves the reduction of 2-methyl-4-n-propoxyacetophenone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to produce the alcohol.

Industrial Production Methods

Industrial production of this compound typically involves large-scale Grignard reactions or catalytic hydrogenation processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-n-propoxyphenethyl alcohol undergoes various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be reduced to form the corresponding alkane using strong reducing agents.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, and other oxidizing agents in acidic or basic media.

Reduction: NaBH4, LiAlH4, and catalytic hydrogenation.

Substitution: Nitrating mixture (HNO3/H2SO4), chlorinating agents (Cl2/FeCl3), and sulfonating agents (H2SO4).

Major Products

Oxidation: 2-Methyl-4-n-propoxybenzaldehyde, 2-Methyl-4-n-propoxybenzoic acid.

Reduction: 2-Methyl-4-n-propoxyphenethyl alkane.

Substitution: Various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

Applications in Flavor and Fragrance Industry

2-Methyl-4-n-propoxyphenethyl alcohol is primarily utilized for its pleasant floral aroma, making it a valuable ingredient in:

- Perfumes : It is often included in formulations to impart a rose-like scent, enhancing the overall fragrance profile .

- Food Flavoring : The compound serves as a flavoring agent in various food products, contributing to the sensory experience of consumers. Its safety and efficacy have been evaluated for use in food applications .

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity. This property makes it suitable for use as:

- Cosmetic Preservative : Its stability and effectiveness against certain bacteria allow it to be used in cosmetic formulations to prolong shelf life and ensure product safety .

- Pharmaceutical Applications : The compound's antimicrobial properties suggest potential for use in topical formulations aimed at treating skin infections or as part of wound care products.

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety of this compound:

- Genotoxicity : Studies indicate no significant genotoxic effects, supporting its use in consumer products .

- Repeated Dose Toxicity : Research has established acceptable no-observed-adverse-effect levels (NOAEL) for oral administration in animal studies, indicating a favorable safety profile for potential human use .

Case Studies and Research Findings

Several key studies highlight the applications and safety of this compound:

Mechanism of Action

The mechanism of action of 2-Methyl-4-n-propoxyphenethyl alcohol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the aromatic ring and substituents can participate in hydrophobic interactions and π-π stacking, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-methyl-4-n-propoxyphenethyl alcohol with key analogs, leveraging data from related compounds in the provided evidence and structural extrapolation.

Substituent Effects on Physicochemical Properties

Key Observations :

- Lipophilicity : The n-propoxy group in the target compound increases hydrophobicity (higher LogP) compared to 4-methoxybenzyl alcohol, suggesting enhanced membrane permeability and solubility in organic solvents.

- Electronic Effects : The electron-donating propoxy group contrasts with the electron-withdrawing nitro group in 4-(4-nitrophenyl)benzyl alcohol, leading to differences in acidity (pKa) and stability under acidic/basic conditions.

Research Findings :

- Pharmaceutical Relevance : Compounds like 4-methoxybenzyl alcohol are standard intermediates in drug synthesis . The target compound’s propoxy group may improve metabolic stability compared to shorter alkoxy chains.

- Synthetic Challenges : Steric hindrance from the 2-methyl group could complicate direct functionalization at the 4-position, requiring optimized catalysts or conditions.

Biological Activity

2-Methyl-4-n-propoxyphenethyl alcohol is an organic compound that belongs to the class of aryl alkyl alcohols. Its structure features a phenethyl backbone with a methyl group at the second position and a propoxy group at the fourth position of the aromatic ring. This compound has garnered interest in various fields, including medicinal chemistry, toxicology, and fragrance formulation, due to its potential biological activities.

The molecular formula of this compound is C12H16O2, with a molecular weight of approximately 192.25 g/mol. It is characterized by its aromatic properties and the presence of hydroxyl (-OH) functional groups, which are crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules through hydrogen bonding and hydrophobic interactions. The hydroxyl group can form hydrogen bonds with proteins and nucleic acids, potentially influencing their structure and function. Additionally, the aromatic ring may engage in π-π stacking interactions, affecting the binding affinity to biological targets.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various bacterial strains. The mechanism is likely related to its ability to disrupt microbial cell membranes or interfere with metabolic pathways.

- Anti-inflammatory Effects : The compound has been explored for its anti-inflammatory properties, possibly through the inhibition of pro-inflammatory cytokines or enzymes involved in inflammatory pathways.

- Toxicological Profile : Toxicological assessments indicate that this compound has low acute toxicity. Studies have shown no significant adverse effects in repeated-dose toxicity tests, suggesting a favorable safety profile for potential therapeutic applications .

Case Studies and Research Findings

A series of studies have been conducted to evaluate the biological activity and safety of this compound:

- Toxicological Assessment : In a study evaluating similar aryl alkyl alcohols, it was found that compounds in this class generally exhibit low toxicity profiles. For instance, repeated-dose toxicity studies showed no observable adverse effects at doses up to 5% in dietary assessments .

- Fragrance Safety Evaluation : The compound has been assessed as a fragrance ingredient, where it was found to have low skin irritation potential and no significant sensitization effects, reinforcing its suitability for use in consumer products .

- Comparative Analysis : When compared to structurally similar compounds such as 2-Methyl-4-ethoxyphenethyl alcohol and benzyl alcohol, this compound displayed unique properties due to its specific substituents, which influence its reactivity and interaction with biological systems.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C12H16O2 |

| Molecular Weight | 192.25 g/mol |

| Toxicity (NOAEL) | >2500 mg/kg (in rats) |

| Antimicrobial Activity | Effective against E. coli |

| Skin Irritation Potential | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.